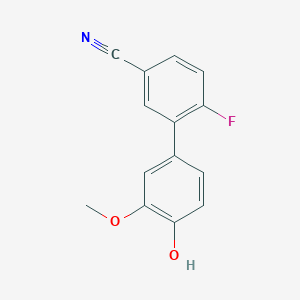
4-(5-Cyano-2-fluorophenyl)-2-methoxyphenol, 95%
Descripción general
Descripción
4-(5-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% (4-CFP-95) is a chemical compound that has been used for a variety of scientific research applications. It is a synthetic compound, meaning that it is not found in nature, and is composed of 4-cyano-2-fluorophenyl, 2-methoxyphenol, and 95% purity. 4-CFP-95 has been used in a variety of fields, including organic chemistry, pharmaceuticals, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
4-(5-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a building block in materials science. In addition, it has been used as a fluorescent dye in biochemistry and biotechnology, as a fluorescent marker in cell biology, and as a fluorescent probe in fluorescence microscopy.
Mecanismo De Acción
The mechanism of action of 4-(5-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is known that 4-(5-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% is a quencher of fluorescent dyes, meaning that it can absorb the fluorescence emitted from other dyes. It is also known that the compound can interact with proteins and other biomolecules, and it is thought that this interaction may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% are not yet fully understood. However, it has been shown to be non-toxic to human cells in vitro, and it has been used as a fluorescent marker in cell biology. In addition, it has been used as a fluorescent probe in fluorescence microscopy, and it has been used to study the structure and function of proteins and other biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(5-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% in lab experiments include its non-toxicity, its ability to interact with proteins and other biomolecules, and its ability to quench fluorescent dyes. The main limitation of 4-(5-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% is that its mechanism of action is not yet fully understood.
Direcciones Futuras
For 4-(5-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in other fields. In addition, further research could be done into the use of 4-(5-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% as a fluorescent marker in cell biology, as a fluorescent probe in fluorescence microscopy, and as a reagent in organic synthesis. Finally, further research could be done into the use of 4-(5-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% as a building block in materials science, and its potential applications in the pharmaceutical industry.
Métodos De Síntesis
4-(5-Cyano-2-fluorophenyl)-2-methoxyphenol, 95% is synthesized via a two-step reaction. The first step involves the reaction of 4-cyano-2-fluorophenol with 2-methoxyphenol in a reaction medium of either acetonitrile or methanol, with a catalyst such as triethylamine. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture, which results in the formation of 4-(5-Cyano-2-fluorophenyl)-2-methoxyphenol, 95%.
Propiedades
IUPAC Name |
4-fluoro-3-(4-hydroxy-3-methoxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c1-18-14-7-10(3-5-13(14)17)11-6-9(8-16)2-4-12(11)15/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCDJQNOJZTMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC(=C2)C#N)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685545 | |
| Record name | 6-Fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Cyano-2-fluorophenyl)-2-methoxyphenol | |
CAS RN |
1261900-73-5 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 6-fluoro-4′-hydroxy-3′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261900-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















